molecular formula C12H17NO B12839177 2-(4-Methoxy-2-methylphenyl)pyrrolidine

2-(4-Methoxy-2-methylphenyl)pyrrolidine

Katalognummer: B12839177
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: HAFRYOXEJLKBGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethyl acetate, and the reaction is often catalyzed by an acid or base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and catalyst can vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simpler analog without the methoxy and methyl groups.

    2-(4-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(4-Methoxy-2-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

2-(4-methoxy-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3

InChI-Schlüssel

HAFRYOXEJLKBGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.